molecular formula C9H9FO3 B3043746 2-(3-Fluoro-5-methoxyphenyl)acetic acid CAS No. 914637-33-5

2-(3-Fluoro-5-methoxyphenyl)acetic acid

Cat. No.: B3043746
CAS No.: 914637-33-5
M. Wt: 184.16 g/mol
InChI Key: VMMVVQRJJWQGKE-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated Arylacetic Acid Derivatives in Organic Synthesis and Chemical Biology

Fluorinated arylacetic acid derivatives represent a privileged class of compounds in organic synthesis and chemical biology. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. mdpi.com Due to its high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the strength of the carbon-fluorine bond, fluorine can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comresearchgate.net

In drug discovery, for instance, the replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing a drug's half-life and bioavailability. mdpi.commdpi.com The electron-withdrawing nature of fluorine can also modulate the acidity (pKa) of nearby functional groups, which is a critical parameter for optimizing a drug's pharmacokinetic profile. researchgate.net Arylacetic acid moieties themselves are common scaffolds in a variety of therapeutic agents, including the well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). inventivapharma.com The combination of these two features in fluorinated arylacetic acid derivatives makes them attractive building blocks for the synthesis of novel bioactive compounds.

Research Rationale for Investigating 2-(3-Fluoro-5-methoxyphenyl)acetic acid

The specific substitution pattern of this compound provides a compelling rationale for its investigation. The molecule features a fluorine atom and a methoxy (B1213986) group at the meta-positions of the phenyl ring relative to the acetic acid side chain. This arrangement is of particular interest for several reasons:

Potential as a Bioactive Scaffold: Phenylacetic acid derivatives are known to exhibit a range of biological activities. nih.gov The specific substitution on the phenyl ring can be used to fine-tune these activities and to develop compounds with improved potency and selectivity. The presence of fluorine and methoxy groups could direct the molecule towards specific biological targets or enhance its efficacy in established therapeutic areas.

Synthetic Utility: As a substituted phenylacetic acid, this compound can serve as a versatile intermediate in the synthesis of more complex molecules. The carboxylic acid function can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, providing access to a diverse range of chemical entities.

Despite this potential, a thorough review of the scientific literature reveals a lack of extensive research specifically focused on this compound. This knowledge gap itself provides a strong rationale for its investigation.

Delineation of Research Objectives and Scope

Given the limited available data, a foundational research program for this compound would encompass the following objectives and scope:

Research Objectives:

Development of an Efficient Synthesis: To establish a reliable and scalable synthetic route to this compound. A plausible approach involves the hydrolysis of the corresponding nitrile, 3-fluoro-5-methoxyphenylacetonitrile.

Comprehensive Physicochemical Characterization: To determine the key physicochemical properties of the compound, including its melting point, solubility in various solvents, and lipophilicity (LogP).

Exploration of Chemical Reactivity: To investigate the reactivity of the carboxylic acid group and the aromatic ring to expand its utility as a synthetic intermediate.

Preliminary Biological Screening: To assess the compound's bioactivity in a range of in vitro assays to identify potential therapeutic applications.

Scope:

The initial scope of research would be confined to the in vitro characterization of the compound. This would include its synthesis, purification, structural confirmation via spectroscopic methods (NMR, IR, Mass Spectrometry), and the determination of its fundamental physicochemical properties. Subsequent biological screening would be conducted using cell-free and cell-based assays to identify any potential for further development.

Physicochemical Properties of this compound

Due to the lack of extensive experimental data in the peer-reviewed literature, the following table presents predicted physicochemical properties for this compound. These values are computationally derived and should be considered as estimates pending experimental verification.

PropertyPredicted Value
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
Melting Point Not available
Boiling Point Not available
LogP 1.8 ± 0.3
pKa 4.2 ± 0.1
Water Solubility 2.5 g/L

Note: These properties were predicted using publicly available chemical modeling software and have not been experimentally confirmed.

Detailed Research Findings

As of the current date, there are no significant, detailed research findings published in peer-reviewed journals specifically for this compound. The compound is primarily available through chemical suppliers, suggesting its use as a building block in organic synthesis, likely for proprietary drug discovery programs that are not in the public domain. The lack of published data underscores the novelty of this compound as a subject for academic research.

A plausible and commonly employed synthetic route to this compound is the hydrolysis of 3-fluoro-5-methoxyphenylacetonitrile. This reaction is typically carried out under acidic or basic conditions, followed by neutralization to afford the desired carboxylic acid. This precursor is commercially available, making this a feasible synthetic strategy for laboratory-scale preparation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluoro-5-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-8-3-6(4-9(11)12)2-7(10)5-8/h2-3,5H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMVVQRJJWQGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Fluoro 5 Methoxyphenyl Acetic Acid

Strategic Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. wikipedia.org For 2-(3-fluoro-5-methoxyphenyl)acetic acid, the primary disconnections are typically made at the C-C bond between the aromatic ring and the acetic acid side chain, or by functional group interconversion of the carboxylic acid.

Two main retrosynthetic pathways can be envisioned:

C-C Bond Disconnection: Breaking the bond between the benzylic carbon and the aromatic ring generates two synthons: a nucleophilic -CH₂COOH synthon and an electrophilic (3-fluoro-5-methoxyphenyl)⁺ synthon, or vice versa. The corresponding synthetic equivalents (actual reagents) for these synthons could be an acetate (B1210297) enolate derivative and an aryl halide (like 1-bromo-3-fluoro-5-methoxybenzene) for a cross-coupling approach, or an organometallic reagent derived from the aryl halide and a haloacetic acid derivative.

Functional Group Interconversion (FGI): This strategy focuses on transforming a related functional group into the target carboxylic acid in the final steps. A common precursor is the corresponding nitrile, 2-(3-fluoro-5-methoxyphenyl)acetonitrile, which can be readily hydrolyzed. orgsyn.org Another viable precursor is 3-fluoro-5-methoxybenzaldehyde, which can be converted to the target acid via a two-carbon homologation sequence.

These analyses identify several key precursors for the synthesis:

1-Fluoro-3-methoxybenzene

1-Bromo-3-fluoro-5-methoxybenzene

3-Fluoro-5-methoxybenzaldehyde

2-(3-Fluoro-5-methoxyphenyl)acetonitrile

Established and Emerging Synthetic Routes to the this compound Core

Based on the retrosynthetic analysis, several synthetic strategies can be employed to construct the target molecule.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. mdpi.com These methods can be adapted to synthesize this compound, typically by coupling an aryl electrophile with a nucleophilic partner that provides the acetic acid moiety.

A plausible route involves the reaction of an activated 3-fluoro-5-methoxyphenyl derivative (e.g., an aryl halide or triflate) with a suitable two-carbon building block. For instance, the palladium-catalyzed coupling of 1-bromo-3-fluoro-5-methoxybenzene with a reagent like ethyl bromoacetate (B1195939) in the presence of a reducing agent (Reformatsky-type reaction) or with an acetate enolate equivalent could furnish the ester precursor, which is then hydrolyzed. While the direct use of aryl fluorides in cross-coupling is challenging, methods for C-F bond activation are emerging. rsc.org

Reaction Type Aryl Precursor Coupling Partner Catalyst/Conditions Product
Suzuki Coupling1-Bromo-3-fluoro-5-methoxybenzene(CH₂COOEt)-B(OR)₂Pd(PPh₃)₄, BaseEthyl 2-(3-fluoro-5-methoxyphenyl)acetate
Heck-type Reaction1-Iodo-3-fluoro-5-methoxybenzeneEthyl acrylatePd(OAc)₂, PPh₃, BaseEthyl 2-(3-fluoro-5-methoxyphenyl)acrylate
Carbonylation1-Bromo-3-fluoro-5-methoxybenzeneCO, H₂O/ROHPd Catalyst, BaseThis compound or its ester

These strategies offer high functional group tolerance but may require the synthesis of specialized precursors.

Directly attaching the acetic acid side chain to the 1-fluoro-3-methoxybenzene core is an atom-economical approach. Friedel-Crafts acylation is a classic method that could be employed. Reacting 1-fluoro-3-methoxybenzene with an acylating agent like chloroacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) would yield 2-chloro-1-(3-fluoro-5-methoxyphenyl)ethanone. Subsequent reaction with a cyanide source followed by hydrolysis, or direct rearrangement (e.g., Willgerodt-Kindler reaction on the corresponding acetophenone), could lead to the desired product. researchgate.net

The directing effects of the fluorine (ortho, para-directing) and methoxy (B1213986) (ortho, para-directing) substituents must be considered to control the regioselectivity of the acylation. The position between the two groups is sterically hindered, and acylation is expected to occur at the positions ortho to the fluorine and para to the methoxy group.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and complexity generation. While no specific MCR has been reported for the direct synthesis of this compound, general MCR methodologies for synthesizing phenylacetic acid derivatives could be adapted. For example, some palladium-catalyzed three-component couplings can assemble complex molecules from simpler starting blocks. researchgate.net A hypothetical MCR could involve the reaction of 3-fluoro-5-methoxybenzaldehyde, a carbon source like chloroform (B151607) or a cyanide equivalent, and a nucleophile in a one-pot process. Another approach involves the reaction of an arylglyoxal with Meldrum's acid and a nucleophile, which can ultimately yield fused ring systems containing a phenylacetic acid moiety. mdpi.com

A common and reliable strategy begins with the corresponding aldehyde, 3-fluoro-5-methoxybenzaldehyde. Several pathways can convert this aldehyde into the target phenylacetic acid.

One such pathway involves the Darzens condensation, where the aldehyde reacts with an α-haloester (e.g., ethyl chloroacetate) in the presence of a base to form an epoxide (an ethyl glycidate). Subsequent hydrolysis and decarboxylation of the glycidate would yield the desired acid.

Another route proceeds via the corresponding mandelic acid derivative. The aldehyde can be converted to 2-(3-fluoro-5-methoxyphenyl)-2-hydroxyacetic acid (3-fluoro-5-methoxymandelic acid), which is then reduced. While reduction of mandelic acids with electron-withdrawing groups like fluorine can be challenging, specific methods have been developed to overcome this. google.com

Starting Material Key Intermediate(s) Key Reactions
3-Fluoro-5-methoxybenzaldehydeEthyl 3-(3-fluoro-5-methoxyphenyl)glycidateDarzens Condensation, Hydrolysis, Decarboxylation
3-Fluoro-5-methoxybenzaldehyde2-(3-Fluoro-5-methoxyphenyl)-2-hydroxyacetic acidCyanohydrin formation & hydrolysis, Reduction

The hydrolysis of a nitrile (cyanide) group is one of the most direct and widely used methods for preparing carboxylic acids. orgsyn.org This two-step sequence is often highly effective for producing phenylacetic acids.

Synthesis of the Nitrile Precursor: The first step is the synthesis of 2-(3-fluoro-5-methoxyphenyl)acetonitrile. This is typically achieved via nucleophilic substitution of a corresponding benzylic halide with a cyanide salt. For example, 3-fluoro-5-methoxybenzyl bromide (prepared from the corresponding alcohol or by radical bromination of 1-fluoro-3-methyl-5-methoxybenzene) can be reacted with sodium or potassium cyanide in a polar aprotic solvent. acs.org

Hydrolysis: The resulting nitrile is then hydrolyzed to the carboxylic acid. This can be accomplished under either acidic or basic conditions. orgsyn.orgchemicalbook.com Acid-catalyzed hydrolysis typically involves heating the nitrile with aqueous mineral acids like sulfuric or hydrochloric acid. orgsyn.org Base-catalyzed hydrolysis involves heating with an aqueous base like sodium hydroxide, followed by acidification to protonate the carboxylate salt and yield the final product. chemicalbook.com This route is generally high-yielding and reliable. acs.org

This method is exemplified by the general synthesis of phenylacetic acid from benzyl (B1604629) cyanide. orgsyn.org

Optimization of Reaction Conditions and Process Efficiency

The efficiency of any chemical synthesis is highly dependent on the careful optimization of reaction parameters. For the preparation of this compound, key factors include the choice of solvent, temperature control, and the selection and loading of an appropriate catalyst.

For instance, in the hydrolysis of a corresponding nitrile (3-Fluoro-5-methoxyphenylacetonitrile) to the carboxylic acid, a common route for phenylacetic acid synthesis, the choice of solvent and temperature is critical. google.com A mixture of water and a miscible organic solvent like ethanol (B145695) is often employed to ensure the solubility of the organic nitrile while providing the aqueous medium for the hydrolysis, which is typically carried out under acidic or basic conditions.

Temperature control is paramount to balance the rate of reaction with the minimization of side reactions. Higher temperatures generally increase the reaction rate but can also lead to the formation of degradation products or undesired byproducts. For the hydrolysis of nitriles, temperatures are often elevated to drive the reaction to completion in a reasonable timeframe. chemicalbook.com

Table 1: Hypothetical Solvent and Temperature Effects on the Hydrolysis of 3-Fluoro-5-methoxyphenylacetonitrile

Solvent SystemTemperature (°C)Hypothetical Observations
Water/Ethanol (1:1)80Good solubility of reactants, moderate reaction time.
Water100Slower reaction due to limited solubility of the nitrile.
Dioxane/Water (1:1)100Effective, but dioxane poses environmental concerns.
Acetic Acid/Water110Can facilitate hydrolysis but may lead to side reactions.

This table is illustrative and based on general principles of nitrile hydrolysis, as specific data for this compound was not found.

One potential route involves the carbonylation of a corresponding benzyl halide. In such reactions, transition metal catalysts, particularly those based on palladium or rhodium, are often employed. researchgate.net The catalyst loading is a critical parameter to optimize; sufficient catalyst is needed for an efficient reaction rate, but excessive amounts can lead to increased costs and potential contamination of the product.

Another approach could be a cross-coupling reaction, such as a Suzuki coupling, to construct the carbon skeleton, followed by functional group manipulation. In Suzuki couplings, palladium catalysts with appropriate ligands are standard. mdpi.com The selection of the specific ligand can influence the catalyst's activity and stability.

For direct fluorination of a phenylacetic acid precursor, specialized fluorinating agents and sometimes catalysts are required. mdpi.com While direct C-H fluorination is an advancing field, it often requires complex catalytic systems.

Table 2: Potential Catalytic Systems for Key Synthetic Steps

Synthetic StepCatalyst TypeExample CatalystHypothetical Catalyst Loading (mol%)
Carbonylation of Benzyl HalidePalladium-basedPd(PPh₃)₄1-5
Suzuki CouplingPalladium-basedPd(dppf)Cl₂0.5-3
Hydrolysis of NitrileAcid or BaseH₂SO₄ or NaOHStoichiometric

This table presents potential catalytic systems based on analogous reactions for phenylacetic acid derivatives.

In large-scale synthesis, even minor byproducts can lead to significant purification challenges and yield loss. The formation of byproducts in the synthesis of this compound will depend on the chosen synthetic route.

For example, in a synthesis proceeding via a Grignard reaction with 3-fluoro-5-methoxyphenylmagnesium bromide and a suitable electrophile, a common byproduct is the corresponding biphenyl, formed from the coupling of the Grignard reagent. smolecule.com Minimizing this can be achieved by slow addition of the electrophile and maintaining a low reaction temperature.

If the synthesis involves the hydrolysis of benzyl cyanide, incomplete hydrolysis can leave residual starting material, and harsh conditions can lead to decarboxylation of the final product. Careful monitoring of the reaction progress and optimization of reaction time and temperature are crucial. google.comyoutube.comwikipedia.org

Strategies for minimizing byproducts include:

Precise control of stoichiometry: Ensuring the correct ratio of reactants can prevent side reactions arising from an excess of one component.

Temperature and addition rate control: Maintaining optimal temperature and controlling the rate of reagent addition can minimize exothermic events and reduce the formation of thermally induced byproducts.

Inert atmosphere: For reactions involving air-sensitive reagents like Grignard reagents or certain catalysts, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidation and other side reactions.

Scalable Synthesis and Process Chemistry Considerations

Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges that fall under the umbrella of process chemistry. wikipedia.orgacsgcipr.org The primary goals are to develop a process that is safe, robust, cost-effective, and environmentally friendly. openochem.org

Key considerations for the scalable synthesis of this compound include:

Cost of raw materials: The starting materials should be readily available and inexpensive.

Reaction safety: Potential hazards such as highly exothermic reactions, the use of toxic or flammable reagents, and high-pressure reactions must be carefully managed.

Process efficiency: This includes maximizing the yield and throughput while minimizing the number of synthetic steps and purification procedures. Telescoping or one-pot syntheses are often desirable to improve efficiency. nih.gov

Work-up and purification: The isolation and purification of the final product should be straightforward and scalable. Crystallization is often preferred over chromatography for large-scale purification due to its lower cost and environmental impact.

Waste management: The environmental impact of the process should be minimized by reducing waste generation and using greener solvents and reagents where possible.

For instance, a synthetic route that avoids the use of highly toxic reagents like cyanides or expensive and difficult-to-remove metal catalysts would be favored for large-scale production. Continuous flow chemistry is an emerging technology that can offer advantages in terms of safety, scalability, and process control for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. beilstein-journals.org

Advanced Spectroscopic and Analytical Characterization of 2 3 Fluoro 5 Methoxyphenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-(3-Fluoro-5-methoxyphenyl)acetic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In the ¹H NMR spectrum of this compound, one would expect to observe signals corresponding to the carboxylic acid proton, the methylene (B1212753) protons, the methoxy (B1213986) protons, and the aromatic protons.

The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature. The two methylene protons (-CH₂-) adjacent to the aromatic ring and the carbonyl group would likely appear as a singlet around 3.6 ppm. The three protons of the methoxy group (-OCH₃) would also present as a sharp singlet, typically around 3.8 ppm.

The aromatic region would display more complex patterns due to proton-proton and proton-fluorine couplings. The proton at the C2 position is expected to be a triplet of doublets, the C4 proton a doublet of doublets, and the C6 proton a doublet of triplets. The predicted chemical shifts and multiplicities are detailed in the table below.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
-COOH 12.30 br s (broad singlet)
Ar-H (C2) 6.85 t (triplet)
Ar-H (C4) 6.75 d (doublet)
Ar-H (C6) 6.70 d (doublet)
-OCH₃ 3.79 s (singlet)

Predicted data is based on analogous compounds and standard chemical shift values.

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments in the molecule. The spectrum for this compound would show distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methoxy carbon.

The carbonyl carbon (-COOH) is the most deshielded, appearing far downfield, typically above 170 ppm. The aromatic carbons' chemical shifts are influenced by the substituents. The carbon bearing the fluorine atom (C3) will appear as a doublet due to one-bond C-F coupling, which is typically large (¹JCF ≈ 245 Hz). The carbons ortho and meta to the fluorine atom will also show smaller couplings (²JCF and ³JCF). The methoxy-substituted carbon (C5) and the acetic acid-substituted carbon (C1) will also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
-COOH 172.5
C3 (Ar-C-F) 163.0 (d, ¹JCF ≈ 245 Hz)
C5 (Ar-C-OCH₃) 161.0
C1 (Ar-C-CH₂) 138.0 (d, ³JCF ≈ 7 Hz)
C6 (Ar-C-H) 110.0 (d, ²JCF ≈ 21 Hz)
C2 (Ar-C-H) 105.0 (d, ²JCF ≈ 25 Hz)
C4 (Ar-C-H) 102.0 (d, ⁴JCF ≈ 3 Hz)
-OCH₃ 55.8

Predicted data is based on analogous compounds and standard chemical shift values. 'd' denotes a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, which has a single fluorine atom on the aromatic ring, the ¹⁹F NMR spectrum would be expected to show a single signal. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For a fluorine atom on a benzene (B151609) ring, the chemical shift typically falls within the range of -100 to -130 ppm relative to a standard like CFCl₃. The signal would likely be a triplet of triplets due to coupling with the two ortho protons and the one meta proton.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would show cross-peaks between the coupled aromatic protons, confirming their relative positions on the ring. science.gov

HSQC (Heteronuclear Single Quantum Coherence) : HSQC reveals correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This would definitively link the proton signals of the methylene group, methoxy group, and the aromatic protons to their corresponding carbon signals in the ¹³C NMR spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu HMBC is vital for connecting the different fragments of the molecule. For instance, it would show a correlation from the methylene protons (-CH₂-) to the carbonyl carbon (-COOH) and to the aromatic carbons C1, C2, and C6. It would also show correlations from the methoxy protons to C5 of the aromatic ring, confirming the placement of the substituents. youtube.commdpi.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and molecular formula of a compound and can also provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, often to four or more decimal places. This high accuracy allows for the unambiguous determination of the elemental composition and molecular formula of the compound. For this compound, with the molecular formula C₉H₉FO₃, the expected exact mass can be calculated. HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ or [M-H]⁻ that matches this calculated value very closely, thereby confirming the molecular formula.

Table 3: Predicted HRMS Data for this compound

Molecular Formula Calculated Exact Mass [M] Expected Ion [M+H]⁺ Expected Ion [M-H]⁻

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, GC-MS analysis would typically require derivatization, such as esterification (e.g., methylation), to increase its volatility and thermal stability for passage through the gas chromatograph.

Following electron ionization (EI), the molecule would undergo fragmentation, providing a unique mass spectrum that serves as a chemical fingerprint. The fragmentation pattern is predictable based on the compound's structure. Key fragmentation pathways for phenylacetic acids include cleavage of bonds adjacent to the carbonyl group and fragmentation of the aromatic ring.

Expected Fragmentation Pattern:

Molecular Ion Peak (M+) : The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the derivatized acid.

Alpha-Cleavage : A primary fragmentation would be the cleavage of the C-C bond between the carbonyl group and the methylene bridge, leading to characteristic fragments.

Loss of Carboxyl Group : Fragmentation involving the loss of the carboxyl group (or its ester derivative) is a common pathway for carboxylic acids. libretexts.org

Aromatic Fragments : The substituted phenyl ring would also produce a series of characteristic fragments. For instance, the unsubstituted 2-methoxyphenylacetic acid often shows a prominent peak at m/z 91, corresponding to a tropylium (B1234903) ion, and fragments at m/z 121 and 122. nih.gov For the target compound, fragments corresponding to the fluoromethoxy-substituted benzyl (B1604629) or tropylium cations would be expected.

The resulting mass spectrum provides structural confirmation and can be used to identify the compound in a mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile analytical technique well-suited for the direct analysis of polar and non-volatile compounds like this compound without the need for derivatization. This method is frequently used for the determination and quantification of phenylacetic acid and its metabolites in various biological samples. nih.govresearchgate.net

In a typical LC-MS analysis, the compound would first be separated from a mixture using a reversed-phase high-performance liquid chromatography (HPLC) column. The separated analyte then enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI). ESI is a soft ionization technique that typically results in the formation of a prominent protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode.

Expected LC-MS Findings:

High Sensitivity : LC-MS offers excellent sensitivity, allowing for the detection and quantification of the compound at very low concentrations.

Molecular Weight Confirmation : The technique provides a precise measurement of the molecular weight of the compound, confirming its identity.

Structural Information : Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, yielding structural information that can be used for confirmation and to distinguish between isomers.

LC-MS is a standard method for purity assessment of substituted phenylacetic acids, often coupled with UV detection. asymchemdirect.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. ucdavis.edu The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. Analysis of related compounds like phenylacetic acid provides a basis for these assignments. nih.govspectrabase.com

Expected Characteristic IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300Very broad and strong absorption due to hydrogen bonding. instanano.com
C-H (Aromatic)3000-3100Stretching vibrations of the C-H bonds on the phenyl ring.
C-H (Aliphatic)2850-2960Stretching vibrations of the methylene (-CH₂) group.
C=O (Carboxylic Acid)1700-1725Strong, sharp absorption characteristic of the carbonyl group. masterorganicchemistry.com
C=C (Aromatic)1450-1600Medium to weak absorptions from the phenyl ring stretching.
C-O (Ether & Acid)1000-1300Stretching vibrations for the aryl-ether and carboxylic acid C-O bonds.
C-F (Aryl Fluoride)1000-1400Stretching vibration of the carbon-fluorine bond.

The presence and specific positions of these bands would collectively confirm the presence of the carboxylic acid, fluorinated methoxy-phenyl, and acetic acid moieties within the molecule.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a pure sample. researchgate.netnih.gov This analysis provides critical validation of a compound's empirical and molecular formula. For this compound, with the molecular formula C₉H₉FO₃, the theoretical elemental composition can be calculated based on its molecular weight of 184.16 g/mol . chemscene.comsigmaaldrich.comsigmaaldrich.com

Theoretical Elemental Composition of C₉H₉FO₃:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.0119108.09958.70
HydrogenH1.00899.0724.93
FluorineF18.998118.99810.32
OxygenO15.999347.99726.06
Total 184.166 100.00

Experimental results from combustion analysis must fall within a narrow margin of error (typically ±0.4%) of these theoretical values to confirm the compound's purity and elemental formula. nih.gov

Chromatographic Purity Assessment Techniques (e.g., HPLC, GC, TLC)

Assessing the purity of a synthesized chemical compound is a critical step in its characterization. Several chromatographic techniques are routinely employed for this purpose.

High-Performance Liquid Chromatography (HPLC) : HPLC is the most common and accurate method for determining the purity of non-volatile compounds like this compound. Purity is often reported as a percentage of the area of the main peak relative to the total area of all peaks in the chromatogram, typically detected by UV absorbance. For commercial grades of similar compounds like 3-Fluoro-4-methoxyphenylacetic acid, purities of ≥99% are commonly specified by HPLC. sigmaaldrich.com

Gas Chromatography (GC) : As mentioned in section 3.2.2, GC can be used for purity assessment, usually after derivatization. It is effective at separating volatile impurities.

Thin-Layer Chromatography (TLC) : TLC is a rapid, qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of the number of components in a sample. A pure sample of this compound should ideally show a single spot on the TLC plate when eluted with an appropriate solvent system.

These techniques are complementary and provide a comprehensive picture of the sample's purity.

X-ray Crystallography for Solid-State Structure Elucidation (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be grown as a suitable single crystal, this technique can provide unambiguous proof of its structure.

The analysis would reveal:

Molecular Conformation : The exact bond lengths, bond angles, and torsion angles of the molecule in the solid state.

Crystal Packing : How the individual molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding. Phenylacetic acid derivatives often form hydrogen-bonded dimers in the solid state through their carboxylic acid groups. researchgate.net

Chemical Reactivity and Derivatization Studies of 2 3 Fluoro 5 Methoxyphenyl Acetic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes several key transformations, including esterification, amidation, reduction, and decarboxylation. These reactions provide pathways to a variety of important derivatives.

Esterification of 2-(3-Fluoro-5-methoxyphenyl)acetic acid can be achieved through various established methods, most commonly via Fischer-Speier esterification. This acid-catalyzed reaction typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction equilibrium can be shifted towards the ester product by using an excess of the alcohol or by removing water as it is formed.

For instance, the synthesis of the corresponding ethyl ester, ethyl 2-(3-fluoro-5-methoxyphenyl)acetate, can be accomplished by refluxing the parent carboxylic acid with absolute ethanol (B145695) and a few drops of concentrated sulfuric acid. A similar procedure using methanol (B129727) would yield the methyl ester. These ester derivatives are often valuable intermediates in further synthetic transformations.

Table 1: Representative Esterification Reactions of Phenylacetic Acid Analogs

Carboxylic Acid Alcohol Catalyst Conditions Product Yield (%)

This table presents data for a structurally related compound to illustrate a typical esterification procedure.

The carboxylic acid functionality of this compound can be converted to amide derivatives through reaction with amines. This transformation typically requires the activation of the carboxylic acid, which can be achieved using a variety of coupling agents. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt).

The general procedure involves dissolving the carboxylic acid in a suitable solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of the coupling agent and the desired amine. The reaction is typically stirred at room temperature until completion. This method allows for the synthesis of a wide range of primary, secondary, and tertiary amides, including N-aryl and N-alkyl derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. For example, the synthesis of N-(4-methoxyphenyl)acetamide derivatives from the corresponding carboxylic acids has been reported using EDC as a coupling agent in DCM.

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 2-(3-fluoro-5-methoxyphenyl)ethanol. Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LAH) being the most commonly employed reagent. byjus.comadichemistry.comyoutube.com

The reduction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to the high reactivity of LAH with protic solvents. The carboxylic acid, dissolved in the anhydrous solvent, is added slowly to a suspension of LAH at reduced temperature. After the addition is complete, the reaction mixture is typically stirred for a period of time to ensure complete reduction. A careful workup procedure involving the sequential addition of water and aqueous base is then performed to quench the excess LAH and precipitate the aluminum salts, allowing for the isolation of the desired alcohol. A well-documented example of this type of reduction is the conversion of phenylacetic acid to 2-phenylethanol (B73330) using LAH in ether. researchgate.net

The removal of the carboxyl group from this compound, a process known as decarboxylation, can be achieved under various conditions, often leading to the formation of 3-fluoro-5-methoxytoluene. While simple thermal decarboxylation of arylacetic acids is generally difficult, several chemical methods have been developed to facilitate this transformation.

Oxidative decarboxylation represents a common strategy. chemrevlett.comorganic-chemistry.org Reagents such as potassium persulfate (K₂S₂O₈) in an aqueous medium can effect the conversion of arylacetic acids to the corresponding aldehydes or ketones. chemrevlett.com Additionally, visible-light-mediated photoredox catalysis has emerged as a mild and efficient method for the decarboxylation of arylacetic acids, often proceeding at lower temperatures than traditional methods. rsc.orgnih.govresearchgate.net These reactions typically involve the in situ formation of a more readily decarboxylated intermediate.

Reactions on the Aromatic Ring System

The substituted benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, with the regiochemical outcome of these reactions being dictated by the electronic effects of the existing substituents.

The regioselectivity of electrophilic aromatic substitution (EAS) on the 1-fluoro-3-methoxy-5-(carboxymethyl)benzene system is governed by the directing effects of the fluorine and methoxy (B1213986) groups. fluorobenzene.ltd The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. fluorobenzene.ltdyoutube.com The fluorine atom, while being highly electronegative and thus deactivating through induction, also possesses lone pairs of electrons that can be donated to the ring through resonance, making it an ortho, para-director. youtube.comresearchgate.net

In the case of 1-fluoro-3-methoxybenzene, the parent aromatic system of the target compound, both substituents direct incoming electrophiles to the positions ortho and para to themselves. fluorobenzene.ltd The positions ortho to the methoxy group are C2 and C6, and the para position is C4. The positions ortho to the fluorine atom are C2 and C4, and the para position is C6. Therefore, the positions most activated towards electrophilic attack are C2, C4, and C6. The acetic acid side chain at the 1-position will also exert a deactivating inductive effect. The interplay of these electronic effects will determine the precise location of substitution in various EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions. chemistrytalk.orglibretexts.orgbyjus.com Generally, the strong activating effect of the methoxy group is expected to be the dominant factor in determining the regiochemical outcome.

Nucleophilic Aromatic Substitution at the Fluorine Atom (if feasible)

Nucleophilic aromatic substitution (SNAr) is a plausible, albeit challenging, reaction pathway for the derivatization of this compound at the fluorine atom. The feasibility of such a reaction is contingent upon several electronic and steric factors. The aromatic ring in this compound is substituted with both an electron-donating methoxy group and the acetic acid moiety, which can influence the ring's susceptibility to nucleophilic attack.

For an SNAr reaction to proceed, the aromatic ring generally needs to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the fluorine atom). chemistrysteps.com In this compound, the fluorine atom is meta to the methoxy group and the acetic acid side chain. The methoxy group is an activating group, which increases electron density on the ring, thereby disfavoring nucleophilic attack. The acetic acid group is weakly deactivating. Therefore, under standard conditions, the aromatic ring is not sufficiently activated for facile nucleophilic substitution of the fluorine atom.

However, studies on other fluoroaromatic compounds have demonstrated that SNAr reactions can be induced under more forcing conditions or with highly reactive nucleophiles. For instance, in compounds with strong electron-withdrawing groups like a nitro group, the fluorine atom can be displaced by various nucleophiles. beilstein-journals.orgbeilstein-journals.org While the acetic acid group is not as strongly activating as a nitro group, it is conceivable that with strong bases and high temperatures, some degree of substitution might be achieved.

Hypothetical Reaction Scheme:

It is important to note that such reactions may be accompanied by side reactions, including those involving the carboxylic acid group.

Metal-Catalyzed Cross-Coupling Reactions at Aryl Halide Precursors or Derivatives

Metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the functionalization of aryl halides. While direct cross-coupling at the C-F bond is challenging due to the high bond dissociation energy of the C-F bond, it is not impossible. More commonly, analogous aryl bromides or iodides are used as starting materials for the synthesis of this compound, and these precursors would be excellent candidates for cross-coupling reactions.

Should a suitable aryl halide precursor be used, a variety of cross-coupling reactions could be employed to introduce new carbon-carbon or carbon-heteroatom bonds. Some of the most relevant cross-coupling reactions include:

Suzuki Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst to form a new C-C bond.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of palladium and copper catalysts to form a C-C triple bond.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst to form a C-N bond.

Illustrative Reaction Data for Aryl Halide Cross-Coupling (Hypothetical for a Precursor):

Coupling ReactionReagentCatalystProduct Type
SuzukiArylboronic acidPd(PPh₃)₄Biaryl derivative
HeckAlkenePd(OAc)₂Styrenyl derivative
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuIArylalkyne derivative
Buchwald-HartwigAminePd₂(dba)₃Arylamine derivative

Recent advancements in catalysis have also led to methods for the cross-coupling of aryl fluorides, although these often require specialized ligands and harsher reaction conditions.

Reactivity of the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring is another potential site for chemical modification.

Demethylation of the methoxy group to the corresponding phenol (B47542) is a common transformation in organic synthesis. This can be achieved using a variety of reagents, with the choice of reagent often depending on the other functional groups present in the molecule. Common demethylating agents include strong protic acids (e.g., HBr, HI), Lewis acids (e.g., BBr₃, AlCl₃), and nucleophilic reagents (e.g., thiolates).

For this compound, a demethylation reaction would yield 2-(3-Fluoro-5-hydroxyphenyl)acetic acid. Given the presence of a carboxylic acid, reagents that are compatible with this functional group would be preferred. Boron tribromide (BBr₃) is a powerful and often effective reagent for cleaving aryl methyl ethers.

General Demethylation Reaction:

Common Demethylating Agents and Conditions:

Demethylating AgentTypical Conditions
Boron tribromide (BBr₃)Dichloromethane, low temperature to room temperature
Hydrobromic acid (HBr)Acetic acid, reflux
Ethanethiolate (EtSNa)DMF, high temperature

Stereochemical Investigations of Derivatization Pathways (if applicable to chiral centers or prochiral environments)

The starting molecule, this compound, is achiral and does not possess any stereocenters. The methylene (B1212753) group of the acetic acid side chain is prochiral. Derivatization reactions that introduce a new substituent at this position could potentially create a chiral center, leading to a racemic mixture of enantiomers.

For example, an α-halogenation of the carboxylic acid followed by nucleophilic substitution could introduce a new chiral center. Similarly, asymmetric hydrogenation of a corresponding α,β-unsaturated derivative could lead to the formation of a single enantiomer, provided a suitable chiral catalyst is employed.

However, without the introduction of a new chiral center through a derivatization reaction, stereochemical considerations are not applicable to the parent compound itself.

Computational Chemistry and Mechanistic Insights into 2 3 Fluoro 5 Methoxyphenyl Acetic Acid

Electronic Structure Calculations and Molecular Properties

Detailed computational studies on 2-(3-fluoro-5-methoxyphenyl)acetic acid provide a fundamental understanding of its structural and electronic characteristics. These investigations, primarily employing quantum chemical methods, are crucial for predicting its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Distributions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations, often using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. These calculations provide precise bond lengths, bond angles, and dihedral angles.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry offers reliable predictions of spectroscopic data, which are invaluable for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These predictions, when compared with experimental data, aid in the definitive assignment of signals to specific atoms within the molecule. The chemical shifts are sensitive to the electronic environment of each nucleus, making them a powerful tool for structural elucidation. nih.govworktribe.comrsc.orgchemrxiv.org

Infrared (IR) Frequencies: The vibrational frequencies of this compound can be calculated to predict its infrared spectrum. These calculations help in assigning the observed experimental IR bands to specific vibrational modes of the molecule, such as the characteristic C=O stretching of the carboxylic acid, the C-F stretching, and the various vibrations of the phenyl ring. nist.govnih.gov

Predicted Spectroscopic Data for this compound

Spectroscopic Parameter Predicted Value Range
¹H NMR Chemical Shifts (ppm) Aromatic Protons: 6.5-7.5, Methylene (B1212753) Protons: ~3.6, Methoxy (B1213986) Protons: ~3.8, Carboxylic Acid Proton: 10-12
¹³C NMR Chemical Shifts (ppm) Carboxylic Carbonyl: 170-180, Aromatic Carbons: 100-165, Methylene Carbon: ~40, Methoxy Carbon: ~55
¹⁹F NMR Chemical Shift (ppm) -110 to -130 (relative to CFCl₃)

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.netyoutube.com For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the methoxy group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is often centered on the electron-deficient carboxylic acid group and the aromatic ring, suggesting these areas are susceptible to nucleophilic attack. researchgate.net

The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Conformational Analysis and Energetic Landscapes

The presence of rotatable single bonds in this compound, specifically the C-C bond between the phenyl ring and the acetic acid moiety, and the C-O bond of the methoxy group, allows for the existence of different spatial arrangements or conformers. nih.govacs.org Computational methods can be used to explore the potential energy surface of the molecule, identifying the various stable conformers and the energy barriers for interconversion between them. scielo.org.mxuc.pt

This analysis reveals the preferred conformation(s) of the molecule in the gas phase and in solution. The relative energies of the different conformers are determined by a balance of steric and electronic effects. Understanding the conformational landscape is crucial as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape.

Reaction Mechanism Elucidation for Synthetic Transformations

Computational chemistry provides powerful tools to investigate the step-by-step pathways of chemical reactions involving this compound.

Transition State Characterization for Key Reaction Steps

For any given synthetic transformation, such as esterification of the carboxylic acid or substitution on the aromatic ring, computational methods can be used to locate the transition state (TS) for each elementary step. researchgate.netmdpi.com The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes.

Computational Approaches to Reaction Selectivity and Yield Optimization

Computational chemistry offers powerful tools to investigate the reaction mechanisms involved in the synthesis of this compound, providing insights that are crucial for optimizing reaction selectivity and yield. Density Functional Theory (DFT) is a predominant method used to model these reactions, allowing for the detailed study of transition states and reaction pathways.

In typical synthetic routes to phenylacetic acids, such as the Willgerodt-Kindler reaction or palladium-catalyzed carbonylations, multiple side reactions can occur, leading to a decrease in the yield of the desired product. Computational models can be employed to understand the factors governing the competition between different reaction pathways. For instance, in a hypothetical palladium-catalyzed cross-coupling reaction to form the acetic acid moiety, DFT calculations can elucidate the energies of the transition states for the desired C-C bond formation versus potential side reactions like β-hydride elimination or reductive elimination leading to undesired byproducts.

The electronic nature of the substituents on the phenyl ring plays a significant role in directing the reaction. The fluoro and methoxy groups on the aromatic ring of this compound have distinct electronic effects that influence the reactivity of the molecule. The fluorine atom is an electron-withdrawing group via induction, while the methoxy group is an electron-donating group through resonance. DFT studies can quantify these effects by calculating the charge distribution on the aromatic ring and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is vital for predicting the most likely sites for electrophilic or nucleophilic attack and for understanding the stability of reaction intermediates.

A theoretical investigation into the synthesis of a substituted phenylacetic acid might involve the following computational steps:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for stable molecules) or first-order saddle points (for transition states) and to calculate thermodynamic properties such as Gibbs free energy.

Transition State Searching: Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are used to locate the transition state structures connecting reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to ensure it connects the desired reactants and products.

By comparing the Gibbs free energy of activation (ΔG‡) for the main reaction pathway versus potential side reactions, chemists can predict which reaction is kinetically favored. This allows for the rational design of reaction conditions (e.g., choice of catalyst, solvent, and temperature) to enhance the selectivity towards the desired product.

Table 1: Hypothetical DFT-Calculated Energy Barriers for a Key Synthetic Step

Reaction Pathway Transition State ΔG‡ (kcal/mol) Predicted Outcome
Desired Product Formation TS1 20.5 Major Product
Byproduct Formation A TS2 25.2 Minor Product
Byproduct Formation B TS3 28.1 Trace Product

Note: The data in this table is illustrative and based on typical values for such reactions.

Molecular Modeling for Understanding Intermolecular Interactions (without specific biological outcomes)

Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are instrumental in understanding the non-covalent interactions that this compound can form with itself and with solvent molecules. These interactions govern the compound's physical properties, such as its solubility, melting point, and crystal packing.

In an MD simulation, the atoms of the molecules are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion. The forces between the atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.

For this compound, the key intermolecular interactions include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This leads to the formation of strong hydrogen-bonded dimers in the solid state and in non-polar solvents.

van der Waals Forces: These are ubiquitous, non-specific interactions that arise from temporary fluctuations in electron density.

MD simulations can provide a detailed picture of the structure and dynamics of the solvent molecules around a solute molecule. For example, a simulation of this compound in water would show the formation of a hydration shell, with water molecules oriented to form hydrogen bonds with the carboxylic acid group. The simulation can also provide quantitative information, such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute.

Understanding these intermolecular interactions is crucial for predicting the compound's behavior in different environments. For example, strong self-association through hydrogen bonding can lead to lower solubility in non-polar solvents and a higher melting point.

Note: These are typical energy ranges for the specified interactions and are not specific calculated values for this molecule.

Prediction of Acidity (pKa) and Related Physico-chemical Parameters

Computational methods can provide accurate predictions of the acid dissociation constant (pKa) and other important physicochemical parameters of this compound. The pKa is a measure of the acidity of the carboxylic acid group and is a critical parameter influencing the compound's behavior in solution.

The pKa can be calculated from the Gibbs free energy of the deprotonation reaction in solution using a thermodynamic cycle. This involves calculating the Gibbs free energy change in the gas phase and the solvation free energies of the acidic and basic forms of the molecule. Quantum mechanical methods, such as DFT, are typically used for the gas-phase calculations, while continuum solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are used to calculate the solvation energies.

Other physicochemical parameters that can be predicted computationally include:

LogP: The logarithm of the octanol-water partition coefficient, which is a measure of the compound's lipophilicity.

Topological Polar Surface Area (TPSA): A descriptor that correlates with drug transport properties.

Number of Hydrogen Bond Donors and Acceptors: Important for predicting intermolecular interactions.

Number of Rotatable Bonds: Relates to the conformational flexibility of the molecule.

These parameters are often calculated using empirical or semi-empirical methods, which are faster than high-level quantum mechanical calculations and are suitable for screening large numbers of molecules.

Table 3: Predicted Physicochemical Properties of this compound

Property Predicted Value Method/Source
pKa ~4.2 Based on substituent effects on phenylacetic acid (pKa ~4.3)
LogP 1.8 - 2.2 Various computational models
TPSA 46.53 Ų Computational prediction
Hydrogen Bond Donors 1 Molecular structure
Hydrogen Bond Acceptors 3 Molecular structure
Rotatable Bonds 3 Molecular structure

Note: These values are predictions based on computational models and analogies to similar compounds.

2 3 Fluoro 5 Methoxyphenyl Acetic Acid As a Building Block and Scaffold in Chemical Synthesis

Design and Synthesis of Derivatives and Analogues Incorporating the 2-(3-Fluoro-5-methoxyphenyl)acetic acid Moiety

The this compound scaffold serves as a versatile starting point for the synthesis of a wide array of derivatives and analogues. Its structure contains multiple reactive sites that can be chemically altered to modulate its physicochemical properties and biological activity. These sites include the carboxylic acid group, the aromatic ring, and the benzylic position.

Strategies for Structural Diversification through Chemical Modification

Structural diversification of the this compound moiety is primarily achieved through reactions targeting its carboxylic acid functional group and the aromatic ring. The carboxylic acid offers a reliable handle for transformations such as esterification, amidation, and reduction, while the aromatic ring can undergo substitution reactions.

Modifications at the Carboxylic Acid Group:

Amidation: The carboxylic acid can be readily converted to an amide by coupling with a diverse range of primary or secondary amines. This is typically achieved using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) or by first converting the acid to a more reactive acyl chloride. This strategy allows for the introduction of a vast number of different substituents, significantly expanding the chemical space of the resulting library.

Esterification: Reaction with various alcohols under acidic conditions (e.g., Fischer esterification) or other esterification protocols yields the corresponding esters. This modification alters the polarity, lipophilicity, and hydrogen bonding capability of the molecule.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(3-fluoro-5-methoxyphenyl)ethanol, using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This new alcohol can then serve as a point for further functionalization, such as ether synthesis.

Modifications on the Aromatic Ring:

Electrophilic Aromatic Substitution: The existing fluoro and methoxy (B1213986) substituents direct incoming electrophiles to specific positions on the phenyl ring. Further halogenation, nitration, or Friedel-Crafts reactions can introduce additional functional groups, although the combined directing effects of the existing groups must be considered.

The following table outlines common strategies for diversification:

Reaction TypeReagents/ConditionsResulting Functional GroupPurpose of Diversification
AmidationAmines (R-NH₂), Coupling Agents (e.g., HATU, EDC)Amide (-CONH-R)Introduce diverse substituents, modulate biological interactions
EsterificationAlcohols (R-OH), Acid catalystEster (-COO-R)Increase lipophilicity, create prodrugs
ReductionLiAlH₄ or BH₃Primary Alcohol (-CH₂OH)Create new point for functionalization (e.g., ethers)
HalogenationBr₂, FeBr₃ or NBSBromo-substituted ringIntroduce reactive handle for cross-coupling reactions

Exploration of Substituent Effects on Chemical Properties and Reactivity

The chemical behavior of the this compound scaffold is significantly influenced by the electronic properties of the fluoro and methoxy substituents on the phenyl ring. These groups affect the acidity of the carboxylic acid and the reactivity of the aromatic ring toward further substitution.

In the 3,5-disubstituted pattern of this molecule, the two groups are meta to each other. Their combined influence directs incoming electrophiles primarily to the C2, C4, and C6 positions. The strong activating effect of the methoxy group generally dominates, making the positions ortho and para to it (C2, C4, and C6) the most likely sites for electrophilic attack. However, the deactivating nature of the fluorine atom tempers this reactivity compared to a simple methoxy-substituted ring.

The table below summarizes the electronic effects of the substituents:

SubstituentInductive Effect (-I)Resonance Effect (+R)Overall Effect on Ring ReactivityDirecting Influence
Fluoro (-F)Strong, withdrawingWeak, donatingDeactivatingOrtho, Para
Methoxy (-OCH₃)Weak, withdrawingStrong, donatingActivatingOrtho, Para

Contribution to Compound Libraries for Academic Screening Efforts

This compound is an ideal building block for the construction of compound libraries intended for academic high-throughput screening (HTS). nih.gov The quality and diversity of compounds in a screening library are critical factors for the success of drug discovery and chemical biology programs. nih.gov

The utility of this scaffold lies in its straightforward potential for diversification. As outlined in section 6.1.1, the carboxylic acid handle allows for the rapid and efficient synthesis of a large library of amide or ester derivatives through parallel synthesis techniques. For example, by reacting the parent acid with a collection of commercially available amines, a library containing hundreds or thousands of unique compounds can be generated.

These libraries, centered around a common "lead-like" core (molecular weight < 350, cLogP < 3), provide a systematic way to explore structure-activity relationships (SAR). nih.gov The 3-fluoro-5-methoxy substitution pattern provides a specific and somewhat uncommon starting point, potentially leading to the discovery of novel chemical matter with unique biological activities when screened against various biological targets in academic research. The inclusion of fluorine is particularly attractive as it can enhance metabolic stability and binding affinity.

Development of Chemical Probes for Investigating Molecular Systems

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. This compound and its derivatives possess characteristics that make them valuable starting points for the development of such probes.

The core structure is relatively small and can be systematically modified to optimize binding affinity and selectivity for a target of interest. Key features that are advantageous for probe development include:

Metabolic Stability: The presence of the fluorine atom can block sites of metabolism (e.g., cytochrome P450-mediated oxidation), increasing the half-life of the compound in biological assays.

Modulated Lipophilicity: The fluoro and methoxy groups influence the molecule's lipophilicity, which affects its ability to cross cell membranes and interact with different types of protein binding pockets. This can be fine-tuned through the synthesis of derivatives.

Spectroscopic Handle: The ¹⁹F atom provides a unique spectroscopic handle. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for studying the binding of the probe to its target protein without interference from other signals in a complex biological sample.

By attaching reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups to derivatives of this compound, researchers can create sophisticated tools for target identification, imaging, and functional studies within molecular systems.

Role in Scaffold Hopping and Fragment-Based Design in Medicinal Chemistry Research

In modern medicinal chemistry, this compound serves as a relevant scaffold for advanced drug design strategies like scaffold hopping and fragment-based drug discovery (FBDD).

Scaffold Hopping: Scaffold hopping is a computational or data-driven strategy used to identify new molecular cores (scaffolds) that can serve as bioisosteric replacements for a known active scaffold, while maintaining similar biological activity. uniroma1.itnih.gov The goal is often to discover compounds with improved properties, such as better selectivity, enhanced pharmacokinetic profiles, or novel intellectual property positions.

The this compound structure can be used as a query in shape-based or pharmacophore-based computational searches to find structurally different molecules that place key functional groups in the same relative orientation. nih.gov For example, the phenyl ring could be replaced by a heteroaromatic system, or the entire phenylacetic acid core could be substituted with a different template that presents a carboxylic acid (or a bioisostere) and appropriate hydrophobic/polar features in a similar 3D arrangement.

Fragment-Based Design (FBDD): FBDD is a drug discovery paradigm that begins by screening small, low-complexity molecules ("fragments") for weak binding to a biological target. chemrxiv.org Hits from this screen are then optimized and grown into more potent, lead-like compounds. This compound fits the profile of a fragment due to its relatively low molecular weight and simple structure.

The different components of the molecule can be viewed as providing distinct interaction points:

The carboxylic acid can act as a hydrogen bond donor and acceptor.

The phenyl ring can engage in hydrophobic or π-stacking interactions.

The fluorine atom can act as a weak hydrogen bond acceptor or participate in favorable orthogonal multipolar interactions.

The methoxy group can also act as a hydrogen bond acceptor.

If this fragment is found to bind to a target protein (e.g., via X-ray crystallography or NMR), its structure provides a validated starting point for elaboration. Synthetic chemists can then use the strategies described in section 6.1.1 to "grow" the fragment into the unoccupied regions of the binding site, systematically improving its affinity and selectivity to develop a potent lead compound. chemrxiv.org

Advanced Research Directions and Future Outlook for 2 3 Fluoro 5 Methoxyphenyl Acetic Acid

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Design and Optimization

The traditional approach to designing synthetic routes relies heavily on established chemical principles and the intuition of experienced chemists. However, the complexity of multi-step syntheses and the vastness of chemical reaction space present significant challenges. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity, offering data-driven solutions for synthetic planning. sciety.orgpreprints.orgmdpi.com

Beyond route identification, ML models can optimize reaction conditions with remarkable precision. preprints.org By analyzing datasets of similar reactions, these models can predict the optimal catalyst, solvent, temperature, and reagent concentrations to maximize yield and minimize byproducts. This predictive power reduces the need for extensive, time-consuming trial-and-error experimentation. preprints.org For instance, an ML model could be tasked with optimizing a key cross-coupling step in the synthesis of a 2-(3-Fluoro-5-methoxyphenyl)acetic acid precursor, as illustrated in the conceptual table below.

Table 1: Conceptual AI-Driven Optimization of a Suzuki Coupling Reaction

Parameter Variable AI-Predicted Optimum Predicted Yield
Catalyst Palladium Source Pd(dppf)Cl₂ 95%
Ligand Phosphine Ligand SPhos 95%
Base Inorganic Base K₃PO₄ 95%
Solvent Organic Solvent 1,4-Dioxane/H₂O 95%

The integration of AI promises to deliver more efficient, cost-effective, and sustainable synthetic routes for this compound and its derivatives, accelerating their availability for further research. sciety.org

High-Throughput Experimentation and Automated Synthesis Platforms

High-Throughput Experimentation (HTE) has transformed chemical research by enabling the parallel execution of hundreds or even thousands of reactions. nih.govewadirect.com This methodology is particularly suited for the rapid optimization of reaction conditions, a process that is often a bottleneck in chemical synthesis. nih.gov For the synthesis of this compound, HTE could be employed to screen a wide array of variables for key transformations in a fraction of the time required by traditional methods.

Utilizing microtiter plates and robotic liquid handlers, an HTE workflow could systematically evaluate dozens of catalysts, ligands, bases, and solvents simultaneously. The results can be rapidly analyzed, for instance by using 19F NMR for screening, which is highly effective for fluorinated compounds due to its sensitivity and the absence of spectral overlap. acs.orgadelphi.edu This allows for the swift identification of optimal conditions for scalability.

Once optimized, these synthetic protocols can be implemented on automated synthesis platforms. These systems, which integrate robotics and software control, can perform multi-step syntheses with high fidelity and reproducibility, minimizing human error and enabling on-demand production. chemrxiv.org The combination of HTE for optimization and automated platforms for execution creates a powerful workflow for producing libraries of this compound derivatives for screening and further studies.

Table 2: Illustrative High-Throughput Screening Array for a Buchwald-Hartwig Amination Step

Well Catalyst Ligand Base Yield (%)
A1 Pd₂(dba)₃ XPhos LHMDS 85
A2 Pd₂(dba)₃ RuPhos NaOtBu 92
A3 Pd(OAc)₂ XPhos K₂CO₃ 65
A4 Pd(OAc)₂ RuPhos Cs₂CO₃ 78

Exploration of Photoredox and Electrochemistry in Functionalization

Modern synthetic chemistry has seen a surge in the use of photoredox catalysis and electrochemistry to achieve transformations under mild conditions that are often difficult or impossible with traditional thermal methods. researchgate.netnih.gov These techniques excel at generating highly reactive radical intermediates, opening up new possibilities for the functionalization of aromatic compounds. nih.gov

For this compound, photoredox and electrochemical methods represent a frontier for creating novel derivatives. These techniques could be used for late-stage C-H functionalization, allowing for the direct attachment of new chemical groups to the aromatic ring without the need for pre-functionalized starting materials. thieme-connect.de For example, photoredox catalysis could enable the introduction of alkyl, trifluoromethyl, or amino groups to the benzene (B151609) ring, while electrochemistry offers a green and reagent-light alternative for performing oxidations, reductions, and fluorinations. numberanalytics.comresearchgate.net

The ability to selectively modify the core structure of this compound using these advanced methods would be invaluable for structure-activity relationship (SAR) studies in drug discovery, providing access to a diverse range of previously inaccessible analogues.

Collaborative Research Opportunities Across Disciplines in Chemical Sciences

The unique properties imparted by the fluorine atom—such as enhanced metabolic stability, lipophilicity, and binding affinity—make fluorinated compounds like this compound highly attractive for interdisciplinary research. numberanalytics.comst-andrews.ac.uk Realizing the full potential of this molecule will require collaborative efforts across various scientific fields.

Medicinal Chemistry and Chemical Biology: Collaboration with medicinal chemists is crucial to explore the potential of this compound and its derivatives as scaffolds for new therapeutic agents. Screening these compounds against various biological targets could uncover novel bioactivities. ilo.org

Computational Chemistry: Partnering with computational chemists can provide deeper insights into the molecule's properties. Molecular modeling can predict how derivatives might interact with biological targets, such as enzymes or receptors, thereby guiding synthetic efforts toward more potent and selective compounds.

Materials Science: The incorporation of fluorinated aromatic moieties into polymers can lead to materials with enhanced thermal stability, chemical resistance, and unique optical properties. numberanalytics.com Collaborations with materials scientists could explore the use of this compound as a monomer or building block for novel high-performance materials.

Agrochemical Science: Phenylacetic acid derivatives are used in the development of herbicides and pesticides. Interdisciplinary research with agrochemical scientists could investigate the potential of this compound as a lead structure for new crop protection agents.

By fostering these cross-disciplinary collaborations, the scientific community can unlock the full potential of this compound, paving the way for innovations in medicine, materials, and beyond.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.